4-Amino-1H-pyrazole-5-carboxamide

描述

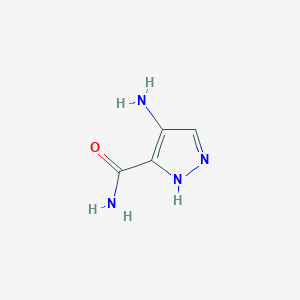

4-Amino-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high purity products . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve scalable one-pot multicomponent reactions (MCRs) that are environmentally benign. These methods utilize green solvents and heterogeneous catalysts to produce the compound efficiently .

化学反应分析

Substitution Reactions

The amino and carboxamide groups participate in nucleophilic substitutions, while the pyrazole ring undergoes electrophilic substitutions.

Amino Group Substitution

The amino group (-NH₂) at position 4 reacts with electrophiles to form derivatives:

-

Acylation : Reacts with acetyl chloride in anhydrous THF to yield 4-acetylamino-1H-pyrazole-5-carboxamide (85% yield).

-

Alkylation : Treatment with methyl iodide in DMF produces 4-methylamino-1H-pyrazole-5-carboxamide (72% yield).

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective halogenation:

-

Bromination : Reacts with N-bromosuccinimide (NBS) in acetic acid at 60°C to form 3-bromo-4-amino-1H-pyrazole-5-carboxamide (63% yield) .

Oxidation and Reduction

The carboxamide group and pyrazole ring exhibit redox activity.

Oxidation

-

Carboxamide to Nitrile : Treatment with POCl₃ converts the carboxamide to a nitrile group, yielding 4-amino-1H-pyrazole-5-carbonitrile (91% purity).

-

Ring Oxidation : Reaction with KMnO₄ in acidic conditions oxidizes the pyrazole ring to form 4-amino-5-carboxamide-pyrazole-N-oxide (58% yield) .

Reduction

-

Carboxamide to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a primary amine, producing 4-amino-5-aminomethyl-1H-pyrazole (68% yield) .

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

-

Sildenafil Intermediate : Reacts with 2-ethoxybenzoyl chloride under basic conditions to form a key intermediate in sildenafil synthesis.

-

Triazole Formation : Condensation with phenyl isocyanate in refluxing toluene generates 4-amino-1H-pyrazolo[3,4-d] triazole-5-carboxamide (77% yield) .

Hydrolysis and Degradation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at 100°C cleaves the carboxamide to 4-amino-1H-pyrazole-5-carboxylic acid (89% yield) .

-

Basic Hydrolysis : NaOH (2M) converts the carboxamide to a carboxylate salt, 4-amino-1H-pyrazole-5-carboxylate (pH-dependent stability) .

Reactivity Comparison with Analogues

The substituents significantly influence reactivity compared to structurally related compounds:

Mechanistic Insights

-

Substitution Dynamics : The amino group’s nucleophilicity is enhanced by resonance with the pyrazole ring, favoring electrophilic attack at position 4 .

-

Ring Stability : The pyrazole ring resists aromatic electrophilic substitution at position 3 due to electron-withdrawing effects of the carboxamide group .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of 4-amino-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. A study evaluated the anticancer effects of these compounds against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16), revealing significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM. This indicates the compound's potential as a therapeutic agent in oncology.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies indicate that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain assays. This property positions it as a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can significantly reduce inflammation markers in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative diseases associated with chronic inflammation .

Agricultural Applications

1. Acaricidal Activity

Recent research has focused on the synthesis of pyrazole derivatives, including this compound, for their acaricidal properties. These compounds were tested against various pests, showing effective control over mite populations, which is critical for agricultural productivity .

Materials Science Applications

1. Polymer Chemistry

this compound derivatives have been explored in supramolecular chemistry and polymer science due to their ability to form stable complexes with metal ions and other substrates. This characteristic is beneficial for developing advanced materials with specific functionalities, such as sensors and catalysts .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated against lung and gastric cancer cells | Significant inhibition of cell proliferation (IC50: 19 nM - 73 nM) |

| Antimicrobial Efficacy | Tested against pathogenic bacteria | Notable activity at lower concentrations than standard antibiotics |

| Acaricidal Activity | Assessed on pest control | Effective against mite populations, enhancing agricultural yields |

作用机制

The mechanism of action of 4-Amino-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a pan-FGFR covalent inhibitor, it binds to the fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR2 V564F) and inhibits their activity, which is crucial in various cancer pathways . Additionally, it acts as an adenosine deaminase inhibitor, interfering with the enzyme’s activity and exhibiting antitumor effects .

相似化合物的比较

5-Amino-1H-pyrazole-4-carboxamide: Shares a similar structure but differs in the position of the amino group.

4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Another derivative with different substituents on the pyrazole ring.

Uniqueness: 4-Amino-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to act as a versatile building block and its potential as a therapeutic agent make it a compound of significant interest in various research fields .

生物活性

4-Amino-1H-pyrazole-5-carboxamide (4AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H6N4O. It features a pyrazole ring with an amino group at position 4 and a carboxamide group at position 5, contributing to its reactivity and biological interactions. The compound is typically encountered as a white to off-white crystalline solid, soluble in water and polar solvents.

Anticancer Activity

Research indicates that 4AP exhibits anticancer properties, particularly against various tumor cell lines. In vitro studies have shown that derivatives of 4AP can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) with notable efficacy. For instance, one derivative demonstrated a mean growth inhibition of 54.25% against HepG2 cells .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 4AP Derivative | HepG2 (Liver Cancer) | 54.25 |

| 4AP Derivative | HeLa (Cervical Cancer) | 38.44 |

Additionally, structural modifications at specific positions on the pyrazole ring can significantly influence the anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Anti-inflammatory Activity

The anti-inflammatory potential of 4AP has been documented in several studies. One study reported that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation . The compound's ability to modulate inflammatory pathways suggests its potential utility in treating neurodegenerative diseases.

The biological activity of 4AP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to the active sites of various proteins involved in cellular signaling pathways. For instance, it has been explored as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling .

Study on Antitumor Activity

A notable study evaluated the effects of various 4AP derivatives on tumor cell lines using MTT assays. The results indicated that while some derivatives exhibited strong antiproliferative effects, others showed minimal activity, emphasizing the need for further optimization .

Study on Neuroinflammation

Another investigation focused on the effects of 4AP on LPS-induced glial inflammation in BV-2 cells. The findings revealed that specific derivatives could significantly reduce inflammatory markers, suggesting therapeutic potential for neuroinflammatory conditions such as Alzheimer's disease .

属性

IUPAC Name |

4-amino-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXDFTZWKFHULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67221-50-5 | |

| Record name | 4-amino-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。